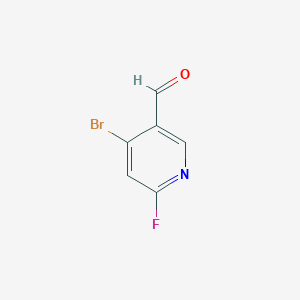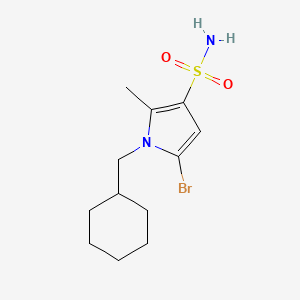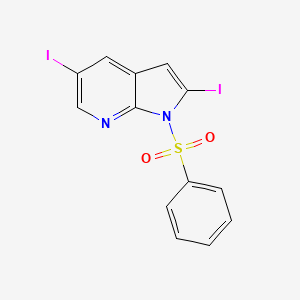![molecular formula C29H31NO6 B12330225 N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine is a synthetic compound with the molecular formula C29H31NO6 and a molecular weight of 489.56 g/mol . This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine typically involves the protection of the amino group of L-valine with the fluorenylmethyloxycarbonyl (Fmoc) group and the protection of the side chain with the 2,4-dimethoxybenzyl (Dmb) group . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and coupling reactions but may use more efficient and cost-effective reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Dmb groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: DIC and HOBt in dichloromethane are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for creating peptides with specific sequences.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Involved in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the stepwise construction of peptides. The Fmoc group is removed under basic conditions, while the Dmb group is removed under acidic conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and Dmb groups allows for precise control over the synthesis process, making it a valuable tool in the creation of complex peptides .
Properties
Molecular Formula |
C29H31NO6 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H31NO6/c1-18(2)27(28(31)32)30(16-19-13-14-20(34-3)15-26(19)35-4)29(33)36-17-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-15,18,25,27H,16-17H2,1-4H3,(H,31,32)/t27-/m0/s1 |
InChI Key |
KBYGWCNHDFMIBI-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)

![methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate](/img/structure/B12330195.png)





![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)


